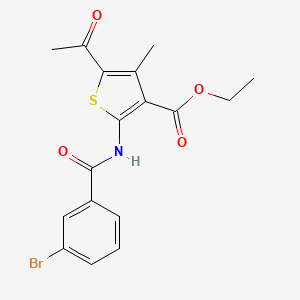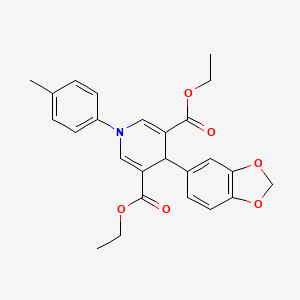![molecular formula C22H17N5 B11654317 1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11654317.png)
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a naphthalene ring and substituted with a 3-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution with Naphthalene: The naphthalene moiety is introduced through a nucleophilic substitution reaction, often using naphthylamine derivatives.
Introduction of the 3-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
化学反応の分析
Types of Reactions
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study cellular processes and molecular interactions.
作用機序
The mechanism of action of 1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(3-methoxyphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-fluorophenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(3-methylphenyl)-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 3-methylphenyl group, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to other similar compounds.
特性
分子式 |
C22H17N5 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
1-(3-methylphenyl)-N-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H17N5/c1-15-6-4-9-17(12-15)27-22-19(13-25-27)21(23-14-24-22)26-20-11-5-8-16-7-2-3-10-18(16)20/h2-14H,1H3,(H,23,24,26) |
InChIキー |
ZHOHDIVVJZTSOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11654239.png)


![dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11654249.png)

![4-(3-fluorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11654275.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11654283.png)
![Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-4-(4-ethoxyanilino)-1,3-thiazol-2-one](/img/structure/B11654288.png)
![2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl thiocyanate](/img/structure/B11654290.png)
![propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654295.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]-beta-alanine](/img/structure/B11654297.png)
![(5E)-5-[(3-Chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11654308.png)
